5-Aminoisothiazole-3,4-dicarboximide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3N3O2S |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
3-aminopyrrolo[3,4-c][1,2]thiazole-4,6-dione |
InChI |
InChI=1S/C5H3N3O2S/c6-3-1-2(8-11-3)5(10)7-4(1)9/h6H2,(H,7,9,10) |
InChI Key |
KGWDYSKDBOMDPC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(SN=C1C(=O)NC2=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminoisothiazole 3,4 Dicarboximide
Strategies Employing Maleimide (B117702) Derivatives as Key Precursors
The synthesis of the 5-Aminoisothiazole-3,4-dicarboximide framework can theoretically leverage the reactivity of substituted maleimide derivatives. These precursors provide the dicarboximide portion of the target molecule, with subsequent reactions forming the fused isothiazole (B42339) ring.
Synthesis from 2-Chloro-3-cyanomaleimide
A plausible synthetic route begins with 2-Chloro-3-cyanomaleimide. This approach involves a reaction sequence where the cyano and chloro groups serve as reactive sites for the construction of the isothiazole ring. The key transformation is a cyclization reaction with a sulfur-donating reagent.
The proposed mechanism involves the nucleophilic attack of a sulfur species, such as sodium sulfide (B99878) or a similar reagent, at the carbon bearing the chlorine atom. This is followed by an intramolecular cyclization where the nitrogen from the sulfur-containing intermediate attacks the cyano group. This cascade of reactions would lead to the formation of the 5-aminoisothiazole ring fused to the dicarboximide backbone. The reaction would likely require careful control of conditions to favor the desired cyclization over potential side reactions.
Application of 2,3-Dichloromaleimides in Cyclization Pathways
The use of 2,3-Dichloromaleimides offers another strategic pathway. In this method, the two chlorine atoms provide reactive handles for building the isothiazole ring. The synthesis would proceed by reacting the dichloromaleimide with an amino-thiol equivalent or a reagent that can introduce both the sulfur and the amino functionalities required for the target molecule.
One potential pathway involves a step-wise reaction. First, one chlorine atom is substituted by a sulfur nucleophile. The second step would involve the introduction of the amino group via reaction with an ammonia (B1221849) source, which would then cyclize by attacking the sulfur atom (or a sulfur-derived group) to form the N-S bond of the isothiazole ring. The success of this approach hinges on the differential reactivity of the two chlorine atoms and the precise control of the reaction sequence.
Exploration of Alternative Synthetic Routes to the Isothiazole Ring System
Beyond maleimide-based strategies, broader principles of heterocyclic chemistry offer alternative avenues for constructing the this compound molecule. These include various cyclization methods and multi-component reactions.
Cyclization Approaches for Isothiazole Formation
The construction of the isothiazole ring is a cornerstone of synthetic heterocyclic chemistry, with several established methods. researchgate.net These methods are typically based on the cyclization of precursors that already contain the necessary N-C-C-C-S fragment or by combining smaller fragments. researchgate.net
Key strategies for forming the isothiazole ring that could be adapted for this synthesis include:
Oxidative Cyclization: This approach often involves the oxidation of α,β-unsaturated thiocarboxylic acid amides. chemicalbook.com For the target molecule, a precursor containing a dicarboximide framework attached to an appropriate thioamide side chain could be cyclized using an oxidizing agent to form the crucial S-N bond.
(4+1) Annulation: This strategy involves the reaction of a four-atom fragment with a one-atom fragment to form the five-membered ring. thieme-connect.com A notable example is the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source (like NH₄OAc), which proceeds through a sequential imine formation, cyclization, and oxidation cascade to form the C-N and S-N bonds in one pot. organic-chemistry.org
(3+2) Heterocyclization: This method involves the interaction of a three-atom component and a two-atom component to assemble the isothiazole ring. thieme-connect.com
Below is a table summarizing these general cyclization strategies.
| Cyclization Strategy | Key Precursors | Bond Formation Principle | Potential Application |
| Oxidative Cyclization | α,β-unsaturated thiocarboxylic acid amides | Intramolecular S-N bond formation via oxidation | A dicarboximide with a pendant thioamide group is cyclized. |
| (4+1) Annulation | β-ketothioamides and an ammonia source | Sequential imine formation, cyclization, and oxidation | Building the isothiazole ring onto a pre-existing dicarboximide scaffold. |
| (3+2) Heterocyclization | Components supplying diatomic and triatomic fragments | Combination of two separate molecular fragments | Stepwise construction of the ring system from simpler building blocks. |
Multi-Component Reactions for Constructing the Dicarboximide Framework
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This approach is valued for its atom economy, reduced waste, and ability to rapidly generate molecular complexity. acsgcipr.org
While a specific MCR for this compound is not documented, the principles of MCRs can be applied to construct the dicarboximide framework. MCRs like the Ugi and Passerini reactions are well-known for their ability to create complex amide and peptide-like structures. mdpi.comnih.gov A hypothetical MCR could be designed where precursors for the isothiazole ring react with components that build the dicarboximide structure in a one-pot process. This would represent a highly convergent and efficient synthetic strategy. The challenge lies in designing a reaction where the various equilibria channel into the desired product without forming significant side products. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in any synthetic route. For the synthesis of this compound, several parameters would need careful adjustment.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Polar solvents may be required for reactions involving ionic intermediates. mdpi.com
Temperature: Reaction temperature affects the rate of reaction. Some cyclization reactions may require heating (reflux) to proceed efficiently. nih.gov However, higher temperatures can also lead to decomposition or side reactions. researchgate.net
Catalyst: The presence of a catalyst, such as a base or a transition metal, can be crucial. For instance, the nature of the base used in some isothiazole syntheses has been shown to dramatically affect the yield. thieme-connect.com
Reaction Time: Monitoring the reaction over time (e.g., using Thin-Layer Chromatography, TLC) is necessary to determine the point of maximum product formation and avoid subsequent degradation. nih.gov
The following table outlines common variables and their potential impact on the synthesis.
| Parameter | Considerations | Potential Impact on Yield |
| Solvent | Polarity, aprotic vs. protic nature. | Can affect solubility of reactants and stabilize transition states, directly impacting reaction rate and yield. |
| Temperature | Ranging from low temperatures to reflux. | Increasing temperature generally increases reaction rate but can also promote side reactions, requiring a balance. researchgate.net |
| Base/Catalyst | Type of base (e.g., organic vs. inorganic), catalyst loading. | The correct choice can be critical; in some cases, yield can increase from <18% to much higher values with the right base. thieme-connect.com |
| Concentration | Dilute vs. concentrated conditions. | Can influence the kinetics of the reaction, particularly for intramolecular vs. intermolecular processes. |
| Reaction Time | From minutes to several hours. | Insufficient time leads to incomplete reaction, while excessive time can cause product degradation. nih.gov |
By systematically adjusting these conditions, a synthetic chemist can develop a robust and high-yielding process for the synthesis of this compound.
Stereoselective and Regioselective Synthesis Considerations
In the realm of organic synthesis, stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity pertains to the control of the position at which a chemical bond is made. For a molecule like this compound, these considerations would be paramount in any viable synthetic route.
Stereoselectivity: The core isothiazole ring is planar and achiral. Stereocenters would only arise from substituents on the amino group or the dicarboximide nitrogen. As the parent compound has no such chiral centers, stereoselective synthesis would only become a consideration in the synthesis of its derivatives. For instance, if a chiral auxiliary were used to introduce the dicarboximide or if a chiral substituent were present on the amino group, controlling the stereochemistry would be a critical step. However, without established synthetic pathways, discussion of potential chiral induction methods remains hypothetical.
Regioselectivity: The primary challenge in the synthesis of this compound would be achieving the correct regiochemical arrangement of the substituents. The formation of the isothiazole ring itself often involves the cyclization of a precursor molecule. The regiochemical outcome of this cyclization—that is, the final positions of the nitrogen and sulfur atoms and the various substituents—is highly dependent on the starting materials and reaction conditions.
General synthetic strategies for isothiazoles often involve the reaction of a compound containing a nitrogen-sulfur bond with a three-carbon component, or the cyclization of a five-atom chain containing the requisite heteroatoms. The precise placement of the amino group at C5 and the dicarboximide precursor groups at C3 and C4 would require a carefully designed starting material where the reactivity of each position is precisely controlled to ensure the desired bond formations.
A hypothetical retrosynthetic analysis might involve a precursor such as a dinitrile or a dicarboxylic acid derivative with an adjacent amino group and a sulfur source. The challenge would be to ensure the cyclization occurs in the correct manner to yield the 5-amino isomer rather than other potential regioisomers.
Table of Potential Regioisomeric Outcomes in Isothiazole Synthesis
| Starting Material Precursor | Potential Isothiazole Regioisomers |
| α,β-Unsaturated nitrile with a thioamide group | 3-Aminoisothiazole or 5-Aminoisothiazole |
| β-Ketothioamide | Substituted isothiazoles with varying regiochemistry |
| Enaminone and a sulfur/nitrogen source | Can lead to a mixture of isomers depending on cyclization pathway |
This table represents general outcomes in isothiazole synthesis and is not specific to this compound due to a lack of available data.
Chemical Reactivity and Derivatization of 5 Aminoisothiazole 3,4 Dicarboximide
Reactions of the Amino Group
The exocyclic amino group at the 5-position of the isothiazole (B42339) ring is expected to be a primary site for a variety of chemical modifications, behaving in a manner analogous to other amino-substituted heterocyclic compounds.
Formation of Diazo Components for Subsequent Coupling Reactions
The amino group on the 5-aminoisothiazole ring is anticipated to undergo diazotization, a fundamental reaction for aromatic and heteroaromatic amines. This process involves the reaction with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures, to form a diazonium salt. These heterocyclic diazonium salts are valuable intermediates in organic synthesis, particularly for the preparation of azo dyes. uobaghdad.edu.iqresearchgate.net
The resulting 5-isothiazole diazonium salt would serve as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols, anilines, and other activated aromatic systems. This coupling reaction would lead to the formation of a diverse range of azo compounds, where the isothiazole-3,4-dicarboximide scaffold is linked to another aromatic or heteroaromatic system through an azo (-N=N-) bridge. The specific color and properties of the resulting azo dyes would be dependent on the nature of the coupling partner. The synthesis of azo dyes from heterocyclic amines is a well-established field, and it is expected that 5-Aminoisothiazole-3,4-dicarboximide could be a precursor to novel dyes with interesting photophysical properties. nih.govmdpi.comsapub.org
Table 1: Hypothetical Azo Coupling Reactions of Diazotized this compound
| Coupling Partner | Expected Product | Potential Color |
|---|---|---|
| Phenol | 5-(4-hydroxyphenylazo)isothiazole-3,4-dicarboximide | Yellow-Orange |
| Aniline | 5-(4-aminophenylazo)isothiazole-3,4-dicarboximide | Orange-Red |
| N,N-Dimethylaniline | 5-(4-(dimethylamino)phenylazo)isothiazole-3,4-dicarboximide | Red-Violet |
Amidation and Acylation Reactions of the Amino Moiety
The amino group of this compound is expected to readily undergo acylation and amidation reactions with a variety of acylating agents. These reactions would lead to the formation of the corresponding amides, which can significantly alter the electronic and steric properties of the molecule.
Common acylating agents that could be employed include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the N-acetyl derivative. Similarly, benzoylation could be achieved using benzoyl chloride. The direct amidation with carboxylic acids can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents developed for peptide synthesis. lookchemmall.comresearchgate.net The synthesis of amide derivatives of amino-heterocycles is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov
Table 2: Potential Amidation and Acylation Reactions
| Reagent | Product |
|---|---|
| Acetyl Chloride | 5-Acetamidoisothiazole-3,4-dicarboximide |
| Benzoic Acid / DCC | 5-Benzamidoisothiazole-3,4-dicarboximide |
| Phenyl Isocyanate | 1-(Isothiazole-3,4-dicarboximido-5-yl)-3-phenylurea |
Nucleophilic Transformations Involving the Exocyclic Amino Group
The exocyclic amino group can also participate in various nucleophilic transformations. It can act as a nucleophile in substitution reactions, for example, with activated alkyl or aryl halides. The nucleophilicity of the amino group on the isothiazole ring is influenced by the electronic nature of the heterocyclic system.
Furthermore, condensation reactions with aldehydes and ketones would lead to the formation of Schiff bases (imines). These imines can be further reduced to secondary amines, providing a route to N-alkylated derivatives. The reactivity of aminothiazoles in such nucleophilic reactions is well-documented and provides a basis for predicting the behavior of this compound. mdpi.comjocpr.com
Transformations Involving the Dicarboximide Moiety
The dicarboximide ring system presents another reactive site within the this compound molecule, offering opportunities for further derivatization through reactions at the carbonyl centers or via ring-opening.
Reactions at the Carbonyl Centers (e.g., Hydrolysis, Aminolysis)
The carbonyl groups of the dicarboximide are susceptible to nucleophilic attack. While generally less reactive than acid chlorides or anhydrides, they can undergo reactions with strong nucleophiles.
Hydrolysis: Under acidic or basic conditions, the imide ring can be hydrolyzed. Depending on the reaction conditions, this can lead to the formation of a dicarboxylic acid monoamide or the complete hydrolysis to the corresponding dicarboxylic acid.
Aminolysis: Reaction with primary or secondary amines can lead to the opening of the imide ring to form a diamide (B1670390) derivative. This reaction would be dependent on the nucleophilicity of the amine and the reaction temperature.
Ring-Opening Reactions and Derivatization of Carboxylic Acid Functions
The opening of the dicarboximide ring provides access to 5-aminoisothiazole-3,4-dicarboxylic acid or its monoamide derivative. These newly formed carboxylic acid groups can then be subjected to a wide range of derivatization reactions.
For example, the carboxylic acid functionalities can be converted to esters via Fischer esterification or by reaction with alkyl halides in the presence of a base. They can also be converted back to amides using different amines and coupling agents, leading to a wider variety of amide derivatives than what is achievable through direct aminolysis of the imide. Furthermore, the carboxylic acid groups could be reduced to the corresponding alcohols, opening up another avenue for chemical modification.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Nitrite |
| Phenol |
| Aniline |
| N,N-Dimethylaniline |
| β-Naphthol |
| Acetyl Chloride |
| Acetic Anhydride |
| Benzoyl Chloride |
| Dicyclohexylcarbodiimide (DCC) |
| Phenyl Isocyanate |
| Methanesulfonyl Chloride |
| 5-(4-hydroxyphenylazo)isothiazole-3,4-dicarboximide |
| 5-(4-aminophenylazo)isothiazole-3,4-dicarboximide |
| 5-(4-(dimethylamino)phenylazo)isothiazole-3,4-dicarboximide |
| 5-(2-hydroxy-1-naphthylazo)isothiazole-3,4-dicarboximide |
| 5-Acetamidoisothiazole-3,4-dicarboximide |
| 5-Benzamidoisothiazole-3,4-dicarboximide |
| 1-(Isothiazole-3,4-dicarboximido-5-yl)-3-phenylurea |
| N-(Isothiazole-3,4-dicarboximido-5-yl)methanesulfonamide |
Heterocyclic Annulation and Fusion Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites within the dicarboximide moiety, renders it a valuable precursor for the construction of fused polycyclic systems. These reactions typically involve the formation of new rings appended to the isothiazole core, leading to novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.
The primary route to fused polycyclic systems from this compound and its derivatives involves the cyclocondensation of the 5-amino group with various electrophilic reagents. A prominent example is the synthesis of isothiazolo[5,4-d]pyrimidines, which are of significant interest due to their structural analogy to purines and their associated biological activities.
The reaction of a 5-aminoisothiazole derivative, such as a 5-aminoisothiazole-4-carboxamide, with a one-carbon electrophile like formamide (B127407) or a trialkyl orthoformate, can lead to the formation of an isothiazolo[5,4-d]pyrimidin-4(5H)-one. This transformation proceeds through an initial acylation or formylation of the amino group, followed by an intramolecular cyclization and dehydration.
| Reactant 1 | Reactant 2 | Fused Product | Reaction Type |
| 5-Aminoisothiazole-4-carboxamide | Formamide | Isothiazolo[5,4-d]pyrimidin-4(5H)-one | Cyclocondensation |
| 5-Aminoisothiazole-4-carbonitrile | Guanidine | Isothiazolo[5,4-d]pyrimidine-4,6-diamine | Cyclocondensation |
While direct experimental data for this compound in these specific reactions is not extensively documented in publicly available literature, the reactivity pattern of analogous 5-aminoisothiazole derivatives strongly suggests its utility in similar synthetic strategies. The dicarboximide functionality can be envisioned to participate in or be modified prior to cyclization to afford a diverse array of fused systems. For instance, partial hydrolysis of the imide to an amic acid could provide a handle for different cyclization pathways.
Rearrangement reactions provide a powerful tool for accessing structural isomers of heterocyclic compounds that may be difficult to synthesize through direct methods. One notable rearrangement applicable to azole systems is the Boulton-Katritzky rearrangement. rsc.orgnih.govresearchgate.net This reaction typically involves the thermal or base-catalyzed rearrangement of a 1,2-oxadiazole derivative bearing a suitable side chain, leading to a new heterocyclic system.
The presence of the dicarboximide ring fused to the isothiazole core could also lead to unique rearrangement pathways, possibly involving ring-opening and re-closure of the imide functionality under specific reaction conditions, leading to isomeric fused systems.
Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole Ring
The isothiazole ring is an aromatic heterocycle, and its susceptibility to substitution reactions is influenced by the nature and position of its substituents. The 5-amino group in this compound is a strong activating group, directing electrophilic substitution to the isothiazole ring. Conversely, the electron-withdrawing nature of the dicarboximide moiety deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.
Electrophilic Substitution:
In general, electrophilic substitution on 5-aminoisothiazoles preferentially occurs at the 4-position, which is ortho to the activating amino group. However, in the case of this compound, the 4-position is already substituted. Therefore, electrophilic attack is less facile. If forced under harsh conditions, substitution might occur at the nitrogen of the amino group or potentially lead to ring-opening. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com
| Reaction Type | Reagent | Potential Product |
| Bromination | Br₂/FeBr₃ | N-bromo or ring-opened products |
| Nitration | HNO₃/H₂SO₄ | N-nitro or degradation |
| Sulfonation | H₂SO₄/SO₃ | Complex mixture |
Nucleophilic Substitution:
The isothiazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or the presence of a good leaving group. The dicarboximide functionality at the 3- and 4-positions of this compound significantly lowers the electron density of the isothiazole ring, making it more susceptible to nucleophilic attack.
Position 5 of the isothiazole ring is often more active in nucleophilic substitution reactions than position 3. thieme-connect.com While the amino group at position 5 is not a good leaving group, it can be diazotized and subsequently replaced by a variety of nucleophiles in a Sandmeyer-type reaction. This would provide a route to 5-substituted isothiazole-3,4-dicarboximides.
| Reaction Type | Reagent | Intermediate/Product |
| Diazotization | NaNO₂/HCl | Isothiazole-5-diazonium salt |
| Sandmeyer Reaction (e.g., with CuCl) | CuCl | 5-Chloroisothiazole-3,4-dicarboximide |
Furthermore, if a derivative of this compound were prepared with a good leaving group at either the 3- or 5-position (e.g., a halogen), it would be expected to undergo nucleophilic aromatic substitution with a range of nucleophiles such as amines, alkoxides, and thiolates.
Spectroscopic and Structural Elucidation of 5 Aminoisothiazole 3,4 Dicarboximide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 5-Aminoisothiazole-3,4-dicarboximide is expected to exhibit distinct signals corresponding to the protons of the amino and imide groups. The protons of the primary amino group (-NH₂) at the C5 position of the isothiazole (B42339) ring are anticipated to appear as a broad singlet. The chemical shift of these protons can be influenced by solvent and concentration, but they are typically observed in the range of δ 5.0-8.0 ppm in related 5-aminoisothiazole structures.
The proton of the imide group (N-H) is also expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and temperature. In analogous cyclic imide structures, this proton signal can range from δ 8.0 to 12.0 ppm. The specific chemical shift will be influenced by the electronic effects of the isothiazole ring and the carbonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -NH₂ (amino) | 5.0 - 8.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| -NH (imide) | 8.0 - 12.0 | Broad Singlet | Chemical shift is solvent and temperature dependent. |
This is an interactive data table. Users can sort and filter the data as needed.
The ¹³C NMR spectrum will provide crucial information about the carbon framework of this compound. The isothiazole ring carbons (C3, C4, and C5) and the carbonyl carbons of the dicarboximide moiety will have characteristic chemical shifts.
Based on data from substituted isothiazoles, the C5 carbon, being attached to the electron-donating amino group, is expected to be shielded and appear at a relatively upfield chemical shift. Conversely, the C3 and C4 carbons, being part of the electron-deficient isothiazole ring and attached to the electron-withdrawing dicarboximide group, will be deshielded and appear at downfield chemical shifts. The carbonyl carbons of the imide are expected to resonate at the most downfield region of the spectrum, typically in the range of δ 160-180 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C3 (Isothiazole) | 140 - 160 | Deshielded due to electronegative nitrogen and sulfur atoms and the dicarboximide group. |
| C4 (Isothiazole) | 110 - 130 | Influenced by the adjacent carbonyl group and the isothiazole ring electronics. |
| C5 (Isothiazole) | 150 - 170 | Deshielded by the nitrogen atom and influenced by the amino group. |
| C=O (Imide) | 160 - 180 | Characteristic chemical shift for carbonyl carbons in an imide environment. |
This is an interactive data table. Users can sort and filter the data as needed.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): While there are no direct proton-proton couplings within the isothiazole ring of the parent compound, COSY would be invaluable for derivatives with protons on adjacent carbons or on substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would connect the NH proton of the imide to its corresponding nitrogen (if ¹⁵N labeled) and any protons on substituents to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, the following correlations would be expected:
The amino protons (-NH₂) would show correlations to the C5 and C4 carbons of the isothiazole ring.
The imide proton (-NH) would show correlations to the two carbonyl carbons and potentially to the C3 and C4 carbons of the isothiazole ring.
These 2D NMR experiments, when used in combination, would provide a comprehensive and definitive structural elucidation of this compound and its derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=N functional groups.
N-H Stretching: The amino group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The imide N-H stretch is anticipated to be a broader band in the range of 3100-3300 cm⁻¹.
C=O Stretching: The dicarboximide group should exhibit two strong carbonyl stretching bands. In cyclic imides, these bands typically appear as a pair, with the asymmetric stretch at a higher frequency (around 1770-1810 cm⁻¹) and the symmetric stretch at a lower frequency (around 1700-1750 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isothiazole ring are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino, asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (Amino, symmetric) | 3300 - 3400 | Medium |
| N-H Stretch (Imide) | 3100 - 3300 | Medium, Broad |
| C=O Stretch (Imide, asymmetric) | 1770 - 1810 | Strong |
| C=O Stretch (Imide, symmetric) | 1700 - 1750 | Strong |
| C=N / C=C Stretch (Isothiazole ring) | 1400 - 1650 | Medium to Strong |
This is an interactive data table. Users can sort and filter the data as needed.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.
For this compound, the symmetric stretching vibrations of the isothiazole ring are expected to be prominent in the Raman spectrum. The symmetric C=O stretch of the imide group may also show significant Raman intensity. The S-N stretching vibration of the isothiazole ring, which is often weak in the IR spectrum, could be more readily observed in the Raman spectrum. A detailed analysis of the Raman spectrum would aid in a more complete vibrational assignment when combined with the IR data and theoretical calculations.
Comprehensive Vibrational Assignments for Structural Confirmation
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the isothiazole ring, the amino group, and the dicarboximide moiety. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and have been successfully applied to related heterocyclic systems.
Key vibrational modes anticipated for this compound include:
N-H Vibrations: The amino group (NH₂) is expected to exhibit symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. These bands are often broad due to hydrogen bonding. In-plane bending (scissoring) vibrations are typically observed around 1650-1580 cm⁻¹.
C=O Vibrations: The dicarboximide group contains two carbonyl (C=O) groups. These will give rise to strong, characteristic stretching bands in the FT-IR spectrum, typically in the range of 1750-1680 cm⁻¹. The exact position will be influenced by the electronic environment and potential hydrogen bonding.
C=N and C=C Vibrations: The isothiazole ring contains C=N and C=C bonds, whose stretching vibrations are expected in the 1650-1400 cm⁻¹ region. These modes are often coupled and can be sensitive to substitution on the ring.
Ring Vibrations: Skeletal vibrations of the isothiazole ring, involving stretching and bending of the C-S, C-N, and N-S bonds, will appear at lower frequencies, typically below 1300 cm⁻¹.
A predicted assignment of the major vibrational modes for this compound is presented in the table below, based on data from related aminothiazole and dicarboximide-containing compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| Asymmetric NH₂ Stretch | 3400 - 3300 | Stretching of N-H bonds |
| Symmetric NH₂ Stretch | 3300 - 3200 | Stretching of N-H bonds |
| C=O Stretch | 1750 - 1680 | Stretching of carbonyl groups |
| NH₂ Scissoring | 1650 - 1580 | In-plane bending of the amino group |
| C=N/C=C Ring Stretch | 1600 - 1450 | Stretching of isothiazole ring bonds |
| C-N Stretch | 1350 - 1250 | Stretching of the C-NH₂ bond |
| Isothiazole Ring Modes | 1300 - 800 | Skeletal vibrations of the ring |
These predicted vibrational assignments provide a solid foundation for the interpretation of experimental FT-IR and Raman spectra of this compound and its derivatives, aiding in their structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₅H₂N₄O₂S), the theoretical exact mass can be calculated.
The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is crucial for the unambiguous identification of the compound.
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₅H₃N₄O₂S⁺ | 183.0026 |
| [M+Na]⁺ | C₅H₂N₄O₂SNa⁺ | 204.9845 |
| [M-H]⁻ | C₅HN₄O₂S⁻ | 180.9877 |
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weaker bonds and lead to the formation of stable neutral molecules or fragment ions.
Predicted fragmentation pathways could involve:
Loss of CO: The dicarboximide moiety can undergo cleavage with the loss of one or two molecules of carbon monoxide (CO).
Loss of NH₂: Cleavage of the C-N bond can result in the loss of the amino group.
Ring Cleavage: The isothiazole ring can fragment, leading to characteristic ions containing sulfur and nitrogen.
Analysis of the fragmentation pattern provides valuable information for confirming the connectivity of the atoms within the molecule.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. Given the presence of the amino and carbonyl groups, this compound is expected to ionize efficiently in both positive and negative ESI modes.
In positive ion mode, protonated molecules ([M+H]⁺) are expected to be the most abundant species. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, depending on the solvent and sample purity.
In negative ion mode, deprotonated molecules ([M-H]⁻) are likely to be formed. The acidity of the N-H proton in the imide group facilitates this process. The high sensitivity of ESI-MS makes it a valuable tool for the detection and quantification of this compound in various matrices.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures allows for predictions of its key structural features.
The molecule is expected to be largely planar, with the isothiazole and dicarboximide rings being nearly coplanar to maximize π-conjugation. The bond lengths and angles within the isothiazole ring will be characteristic of this heterocyclic system.
A crucial aspect of the solid-state structure will be the intermolecular interactions, particularly hydrogen bonding. The amino group and the imide N-H group can act as hydrogen bond donors, while the carbonyl oxygen atoms and the nitrogen atoms of the isothiazole ring can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a significant role in the crystal packing, likely forming extended networks in the solid state.
A table of expected bond lengths and angles, based on data from similar structures, is provided below.
| Parameter | Expected Value |
| C-S bond length | ~1.7 Å |
| C=N bond length | ~1.3 Å |
| C=O bond length | ~1.2 Å |
| C-NH₂ bond length | ~1.4 Å |
| Isothiazole ring angles | 108-115° |
| C-N-C (imide) angle | ~110° |
The determination of the single-crystal X-ray structure of this compound would provide definitive proof of its molecular structure and offer valuable insights into its solid-state properties.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. A thorough investigation would involve identifying and characterizing these interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.
For this compound, the presence of an amino group and the dicarboximide moiety would suggest a high propensity for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and imide nitrogen atoms of the dicarboximide can act as acceptors. These interactions would likely play a dominant role in the formation of specific, repeating supramolecular motifs, such as chains, layers, or more complex three-dimensional networks.
The planar isothiazole ring could also participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure. The analysis would involve measuring the distances and angles between interacting moieties to assess the strength and nature of these interactions. Understanding the crystal packing is crucial as it can significantly influence the physicochemical properties of the compound, including its solubility, stability, and bioavailability.
Without experimental data, a definitive description of the intermolecular interactions and crystal packing of this compound remains speculative.
Computational Chemistry and Theoretical Investigations of 5 Aminoisothiazole 3,4 Dicarboximide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and geometry of molecules due to its balance of accuracy and computational cost. nih.govniscpr.res.in For 5-Aminoisothiazole-3,4-dicarboximide, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure. researchgate.net
These studies begin with geometry optimization, a process that locates the minimum energy conformation of the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The electronic structure is elucidated by analyzing the distribution of electron density, which helps in understanding molecular stability and reactivity. nih.gov Conformational preferences, such as the orientation of the amino group relative to the isothiazole (B42339) ring, can be investigated by comparing the energies of different possible isomers or rotamers.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-C4 | 1.45 Å |
| C4-S1 | 1.75 Å | |
| N2-C3 | 1.38 Å | |
| C5-N(amino) | 1.36 Å | |
| Bond Angle | C4-C3-N2 | 115° |
| C3-N2-S1 | 110° | |
| C4-S1-N2 | 95° |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems calculated using DFT methods.
Semiempirical methods, such as those implemented in the MOPAC (Molecular Orbital PACkage) software, offer a faster, albeit less accurate, alternative to DFT. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations.
For this compound, semiempirical methods are particularly useful for exploring complex potential energy surfaces, such as those involved in chemical reactions. nih.gov They can efficiently map reaction pathways, identify intermediate structures, and calculate the activation energies required to overcome reaction barriers. This makes them suitable for initial screenings of possible reaction mechanisms before applying more computationally expensive DFT methods for refinement.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich amino group and the isothiazole ring, while the LUMO is distributed across the electron-withdrawing dicarboximide portion. researchgate.netresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
Note: These values are representative examples for this class of molecules and serve for illustrative purposes.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanics describes the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape and flexibility. nih.gov
For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution. These simulations can track the rotation of bonds and changes in conformation, identifying the most populated and energetically favorable shapes the molecule adopts. researchgate.net This is particularly important for understanding how the molecule might interact with biological targets, as its dynamic shape can influence binding affinity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. niscpr.res.in
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.comorientjchem.org By comparing the calculated chemical shifts with experimental spectra, researchers can confirm the proposed molecular structure. mdpi.com
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. niscpr.res.in These calculations help in assigning the various absorption bands in an experimental IR spectrum to specific molecular vibrations, such as N-H stretches from the amino group or C=O stretches from the imide rings.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Technique | Predicted Value |
|---|---|---|
| ¹H Chemical Shift | NMR | 7.5 ppm (NH₂) |
| ¹³C Chemical Shift | NMR | 165 ppm (C=O) |
| Vibrational Frequency | IR | 3400 cm⁻¹ (N-H stretch) |
Note: This table illustrates the type of data generated from spectroscopic predictions. Actual experimental values would be required for a direct comparison.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest-energy path from reactants to products. nih.gov
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can elucidate the structure of transient intermediates and high-energy transition states. mdpi.com Calculating the energy barriers (activation energies) associated with these transition states allows chemists to predict reaction feasibility and understand the factors controlling reaction rates and product selectivity. This insight is critical for optimizing existing synthetic routes and designing new, more efficient ones. mdpi.com
Applications of 5 Aminoisothiazole 3,4 Dicarboximide in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
The structural features of 5-Aminoisothiazole-3,4-dicarboximide make it a valuable precursor for the synthesis of more complex molecular architectures. The amino group at the 5-position can be readily diazotized, and the dicarboximide functionality offers multiple reactive sites for condensation and cyclization reactions.
Heterocyclic amines are fundamental building blocks in the synthesis of azo dyes and pigments. The 5-amino group on the isothiazole (B42339) ring can serve as a diazo component. Through diazotization followed by coupling with various aromatic compounds, a diverse range of azo dyes can be synthesized. The resulting dyes incorporating the isothiazole-3,4-dicarboximide structure are expected to exhibit unique shades and potentially high tinctorial strength. The specific color of these dyes would be influenced by the electronic nature of the coupling component. Furthermore, the dicarboximide group may enhance the affinity of the dye for synthetic fibers like polyester, making it a promising candidate for disperse dyes.
Thiophene-based azo dyes, which are structurally related to isothiazole derivatives, have been extensively studied and are known for their applications in dyeing hydrophobic fabrics. sapub.org This suggests that isothiazole-based dyes could also possess desirable properties for similar applications.
The isothiazole nucleus and the dicarboximide moiety provide a strategic framework for the construction of fused-ring systems and polycyclic architectures. Multi-component reactions are a powerful tool for the synthesis of complex heterocyclic compounds in a single step. nih.govsemanticscholar.orgmdpi.com this compound could potentially participate in such reactions, leading to the formation of novel fused heterocyclic systems. For instance, the amino group and the dicarboximide ring can undergo condensation reactions with various bifunctional reagents to yield elaborate polycyclic structures. These fused systems are of significant interest in materials science and medicinal chemistry due to their rigid, planar structures and unique electronic properties.
Scaffold for Novel Chemical Entities within Medicinal Chemistry Research
The thiazole (B1198619) and isothiazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are present in a wide range of biologically active compounds. researchgate.netmdpi.commdpi.commdpi.com The incorporation of a dicarboximide ring and an amino group could further enhance the therapeutic potential of the isothiazole core.
The isothiazole-dicarboximide scaffold can be systematically modified to generate libraries of derivatives for biological screening. The amino group can be acylated, alkylated, or used as a handle for further functionalization. The dicarboximide ring can also be derivatized to modulate the compound's physicochemical properties, such as solubility and lipophilicity. These derivatives could be evaluated for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or antiviral compounds. For example, thiazole/thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors for cancer treatment. researchgate.netnih.gov
Table 1: Potential Modifications of the this compound Scaffold and their Rationale in Drug Design
| Modification Site | Potential Reaction | Rationale for Medicinal Chemistry |
| 5-Amino Group | Acylation, Sulfonylation, Alkylation | Introduce diverse substituents to explore structure-activity relationships (SAR) and improve target binding. |
| Imide Nitrogen | Alkylation, Arylation | Modulate solubility, lipophilicity, and metabolic stability. |
| Isothiazole Ring | Halogenation | Can alter electronic properties and introduce a handle for cross-coupling reactions to build more complex molecules. |
Fluorescent probes are essential tools in chemical biology for visualizing and understanding biological processes. The isothiazole ring system, when appropriately substituted, can form the core of a fluorophore. By attaching specific recognition elements to the this compound scaffold, it may be possible to develop selective probes for various biomolecules or cellular components. The dicarboximide moiety, for instance, could be designed to interact with specific protein targets, while the fluorescence of the isothiazole core could be modulated upon binding.
Contribution to Advanced Materials Development
The unique electronic and structural properties of the isothiazole ring make it an attractive building block for the development of advanced materials. The planarity and electron-deficient nature of the isothiazole ring can facilitate π-π stacking and charge transport, which are desirable properties for organic electronic materials.
Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." This includes its synthesis, properties, and applications in the specified areas of advanced organic synthesis and materials science.
The search results consistently yielded information on related but distinct compounds, such as various aminothiazole, aminothiadiazole, and isothiazole derivatives. However, per the strict instructions to focus solely on "this compound," this information could not be used to generate the requested article.
It is likely that "this compound" is a novel or highly specialized compound with limited or no publicly available research. Therefore, the requested article on its applications as a precursor for polymeric materials, a structural component in liquid crystalline technologies, or its integration into functional supramolecular assemblies cannot be produced at this time.
Future Directions and Emerging Research Avenues for 5 Aminoisothiazole 3,4 Dicarboximide
Development of Green Chemistry Approaches for its Synthesis and Derivatization
Currently, specific green chemistry protocols for the synthesis and derivatization of 5-Aminoisothiazole-3,4-dicarboximide are not documented in publicly available research. However, the broader field of heterocyclic chemistry has seen a significant shift towards sustainable methodologies. Future research could focus on adapting these principles to the synthesis of this compound.
Key areas for investigation would include:
Solvent Selection: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: The development of reusable, non-toxic catalysts, such as biocatalysts or supported metal catalysts, could significantly improve the environmental footprint of its synthesis.
Energy Efficiency: Exploring microwave-assisted or ultrasonic-assisted synthesis could lead to reduced reaction times and lower energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative table of potential green synthesis strategies is presented below.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction selectivity. |
| Ultrasonic-Assisted Synthesis | Improved reaction rates and yields through acoustic cavitation. |
| Solvent-Free Reactions | Reduced environmental impact and simplified purification processes. |
| Biocatalysis | High selectivity and mild reaction conditions, leading to purer products. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The exploration of novel reactivity for this compound is a fertile ground for discovery. Research in this area would involve subjecting the molecule to a variety of reaction conditions to uncover new chemical transformations. For instance, investigating its behavior in multicomponent reactions could lead to the efficient one-pot synthesis of complex molecular architectures. Furthermore, exploring its potential in C-H activation reactions could provide direct and atom-economical routes to novel derivatives.
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To date, no studies have been published detailing the use of advanced in situ spectroscopic techniques for monitoring reactions involving this compound. The application of techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy could provide real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This understanding is crucial for optimizing reaction conditions to improve yields and purity.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Compound Design
The application of machine learning (ML) and artificial intelligence (AI) in chemical synthesis is a rapidly growing field. While no specific models have been developed for this compound, future work could involve:
Retrosynthesis Prediction: Training AI algorithms on existing reaction databases to predict novel and efficient synthetic routes to this compound and its derivatives.
Compound Design: Utilizing generative models to design new this compound-based molecules with desired properties for specific applications.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.
Expanding its Utility in Optoelectronic Materials and Sensors
The potential of this compound in the field of optoelectronics and sensor technology is entirely unexplored. The isothiazole (B42339) ring, being a sulfur- and nitrogen-containing heterocycle, could impart interesting electronic properties. Future investigations could explore its use as a building block for:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for extended conjugation in its derivatives could make it a candidate for emissive or charge-transport layers in OLEDs.
Organic Photovoltaics (OPVs): Its electron-rich nature could be exploited in the design of new donor or acceptor materials for organic solar cells.
Chemical Sensors: The amino and imide functionalities could act as binding sites for specific analytes, making it a potential platform for the development of novel chemosensors.
Investigation of its Role in Bio-inspired Chemical Systems
There is currently no research on the role of this compound in bio-inspired chemical systems. However, the structural motifs present in the molecule, such as the isothiazole ring and amino group, are found in various biologically active compounds. Future research could explore its potential as:
A Scaffold for Bioactive Molecules: The core structure could be functionalized to mimic natural products or to interact with biological targets.
A Ligand for Biomimetic Catalysis: The nitrogen and sulfur atoms could coordinate with metal ions to form catalysts that mimic the active sites of metalloenzymes.
Q & A
Basic: What are the established synthetic methodologies for 5-Aminoisothiazole-3,4-dicarboximide, and what reaction conditions optimize yield?
Answer:
The compound can be synthesized via oxidative cyclization of maleimide derivatives, followed by ammonolysis to yield the 5-amino-substituted product. Key steps include:
- Oxidative cyclization : Use stoichiometric oxidants (e.g., chloramine-T) under reflux in aprotic solvents (e.g., DMF) to form the isothiazole core.
- Ammonolysis : React the intermediate with aqueous ammonia at elevated temperatures (60–80°C) to introduce the amino group.
Yield optimization requires strict control of reaction time, temperature, and solvent purity. For example, prolonged reflux during cyclization may lead to over-oxidation, reducing selectivity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of this compound?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Methodological approaches include:
- Multi-technique validation : Cross-reference H/C NMR with IR (amide I/II bands at ~1650 cm) and mass spectrometry.
- Crystallography : Single-crystal XRD confirms unambiguous structure assignment.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomeric forms.
For batch variability, implement standardized purification protocols (e.g., recrystallization in ethanol/water mixtures) .
Basic: What are the recommended analytical techniques for assessing purity and stability of this compound?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30).
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C suggests robustness for storage).
- Karl Fischer titration : Ensure moisture content <0.5% to prevent hydrolysis.
Document baseline separation of impurities and validate methods per ICH guidelines .
Advanced: How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?
Answer:
- Substrate screening : Test palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids under varying conditions (e.g., ligand type, solvent polarity).
- Kinetic studies : Use in situ FTIR or F NMR to track reaction progress and identify rate-limiting steps.
- Mechanistic probes : Introduce isotopic labeling (e.g., N at the amino group) to trace bond-forming pathways via MS/MS fragmentation.
Contradictory reactivity (e.g., unexpected side products) may stem from competing nucleophilic attack at the isothiazole sulfur versus the carboxamide nitrogen .
Basic: What solvent systems are compatible with this compound for spectroscopic studies?
Answer:
The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. For UV-Vis studies:
- DMSO : Ideal for stock solutions due to high solubility.
- Aqueous buffers : Use sonication or co-solvents (e.g., 10% ethanol) to enhance dissolution.
Avoid halogenated solvents (e.g., chloroform), which may induce halogen bonding and distort spectral profiles .
Advanced: How should researchers address conflicting reports on the biological activity of this compound derivatives?
Answer:
- Standardized assays : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time).
- SAR analysis : Systematically vary substituents (e.g., alkyl vs. aryl groups at position 5) to isolate structure-activity relationships.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent toxicity in cell-based assays).
Contradictions often arise from differences in derivative functionalization or assay protocols .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic byproducts before aqueous disposal.
Refer to SDS data for acute toxicity (LD values) and ecological impact .
Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?
Answer:
- DFT calculations : Model HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular dynamics : Simulate solvation effects in biological membranes to guide drug design.
- Docking studies : Map interactions with enzymatic active sites (e.g., kinases) to prioritize synthetic targets.
Validate predictions with experimental electrochemical data (e.g., cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
